(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Description
(2R)-2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid is a cyclopropane-containing chiral compound characterized by a formamido group attached to a tetramethylcyclopropyl moiety and a propanoic acid backbone.
Key structural features:
- Formamido group: The amide linkage may influence hydrogen-bonding interactions or enzymatic hydrolysis rates.
- Chiral center: The R-configuration at the α-carbon of the propanoic acid could affect biological activity or receptor binding.
Properties
IUPAC Name |
(2R)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUUQYHMYMMNA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C(C1(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1C(C1(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Glycine
- Starting from glycine, esterification is performed to generate an ester derivative suitable for further transformation.
Diazotization and Cyclopropanation
- The ester undergoes diazotization to form a diazo compound.
- This intermediate reacts with tetramethylethylene under catalytic conditions (e.g., anhydrous copper chloroacetate) to perform cyclopropanation, forming the cyclopropane ring with tetramethyl substitution.
Saponification and Acidification
- The cyclopropane ester is saponified using sodium hydroxide in aqueous ethanol under reflux conditions.
- Acidification with hydrochloric acid yields 2,2,3,3-tetramethylcyclopropanecarboxylic acid with high purity (>96.5%) and moderate yield (~55% based on glycine).
Alternative Synthetic Routes
- Reaction of dichloroacetyl chloride with tetramethylethylene in the presence of reducing metals (lead or zinc) to form tetramethyl-4-chlorocyclobutanone, followed by condensation and acidification.
- Use of tetrachloroacetyl with tetramethylethylene and tertiary amines to generate cyclobutanone chloride, then condensation and acidification.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Diazotization & Cyclopropanation | 80°C, copper chloroacetate catalyst, 40-80 min addition | 68 | - | Nitrogen evolution indicates reaction progress |
| Saponification | NaOH, 95% ethanol, reflux at 100°C, 8 h | - | - | Converts ester to acid |
| Acidification | HCl addition post-saponification | 55 | >96.5 | Final acid isolated |
This method is noted for its simplicity, controllability, and relatively high yield compared to previous methods.
Coupling to Form (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic Acid
The target compound is an amide formed by coupling the tetramethylcyclopropyl carboxylic acid derivative with an amino acid backbone, specifically the (2R)-2-aminopropanoic acid (L-alanine) derivative.
Amide Bond Formation
- The carboxylic acid group of 2,2,3,3-tetramethylcyclopropanecarboxylic acid is activated (commonly via carbodiimide coupling agents or acid chlorides) to react with the amino group of (2R)-2-aminopropanoic acid or its derivatives.
- This yields the formamido linkage characteristic of the target molecule.
Stereochemical Considerations
- The (2R) stereochemistry is preserved by starting from enantiomerically pure amino acid derivatives.
- The coupling reaction conditions are optimized to avoid racemization.
Purification and Characterization
- The final product is typically isolated as a powder with high purity (~95%).
- Analytical data including InChI and InChIKey confirm the molecular structure.
- The compound is stable under refrigerated storage (4°C).
Summary Table of Preparation Steps
| Stage | Starting Material(s) | Reaction Type | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|---|
| Esterification | Glycine | Esterification | Acid catalyst, alcohol solvent | Glycine ester |
| Diazotization | Glycine ester | Diazotization | Sodium nitrite, acid | Diazo compound |
| Cyclopropanation | Diazo compound, tetramethylethylene | Cyclopropanation | Cu chloroacetate catalyst, 80°C | Tetramethylcyclopropane ester (68%) |
| Saponification | Cyclopropane ester | Hydrolysis | NaOH, ethanol, reflux 8h | Tetramethylcyclopropanecarboxylic acid (55%) |
| Acidification | Saponified product | Acidification | HCl | Pure acid (>96.5%) |
| Amide coupling | Tetramethylcyclopropanecarboxylic acid, (2R)-2-aminopropanoic acid | Amide bond formation | Coupling agents (e.g., carbodiimides) | This compound (~95% purity) |
Research Findings and Notes
- The synthetic route via glycine ester diazotization and cyclopropanation is advantageous due to its straightforward reaction steps and moderate to high yields.
- The use of copper chloroacetate as a catalyst in cyclopropanation facilitates nitrogen evolution, indicating effective diazo decomposition and ring formation.
- The saponification and acidification steps are critical for obtaining the free acid intermediate with high purity.
- The amide coupling step requires careful control to maintain stereochemical integrity and achieve high purity.
- Alternative synthetic routes involving cyclobutanone intermediates exist but are less commonly employed due to complexity.
- The compound's preparation is relevant for applications in medicinal chemistry and agrochemicals, where the tetramethylcyclopropyl moiety imparts unique biological properties.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
The compound (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid , also known by its CAS number 1567974-52-0 , is a novel synthetic molecule that has garnered attention for its potential applications in various scientific fields. Below is a detailed exploration of its applications, supported by case studies and relevant data.
Pharmaceutical Research
The compound has been investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology. Its structure suggests possible interactions with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | Room Temp, 24h | 85 | |
| Cyclization | Heat, 48h | 70 | |
| Functionalization | Catalytic Conditions | 90 |
Material Science
The compound's properties make it suitable for research into new materials. Its ability to form stable complexes with metals opens avenues for applications in catalysis and material synthesis.
Case Study: Metal Complex Formation
Research has shown that similar formamido acids can coordinate with transition metals to form complexes that exhibit catalytic properties in organic reactions . This suggests that this compound may have similar capabilities.
Investigations into the biological activity of this compound are ongoing. Preliminary studies suggest that it may exhibit anti-inflammatory properties due to its structural features.
Mechanism of Action
The mechanism of action of (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinity and specificity. The formamido and propanoic acid moieties can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Propanoic Acid Derivatives with Alkyl/Aryl Substituents
The European Pharmacopoeia (EP) lists multiple impurities and related propanoic acid derivatives (), which serve as benchmarks for comparison:
| Compound ID | Substituent/Functional Group | Key Structural Differences vs. Target Compound |
|---|---|---|
| Imp. A (EP) | 3-(2-Methylpropyl)-phenyl group | Linear alkyl chain vs. cyclopropane; lacks formamido |
| Imp. B (EP) | 4-Butylphenyl group | Longer alkyl chain; no cyclopropane or amide linkage |
| Imp. K (EP) | 4-Formylphenyl group | Aldehyde substituent vs. cyclopropane-formamido |
| Imp. M (EP) | 2-Hydroxy and 4-(2-methylpropyl)phenyl groups | Additional hydroxyl group; no cyclopropane |
Key Findings :
Cyclopropane-Containing Analogues
highlights cyclopropane derivatives like 6-cyclopropoxynicotinic acid and the target compound. Unlike the latter, 6-cyclopropoxynicotinic acid features a cyclopropoxy group attached to a nicotinic acid scaffold, lacking the formamido-propanoic acid backbone. This suggests divergent applications: nicotinic acid derivatives often target enzymes like NAD+ pathways, while the target compound’s amide linkage may favor protease or receptor interactions .
Fluorinated Propanoic Acid Derivatives
Perfluorinated compounds (PFCs) such as those in (e.g., methyl esters with tetrafluoroethoxy groups) exhibit extreme hydrophobicity and chemical inertness due to fluorine substituents. In contrast, the target compound’s cyclopropane and amide groups likely result in moderate lipophilicity and higher reactivity, making it less environmentally persistent but more metabolically labile .
Amino Acid Derivatives with Complex Stereochemistry
lists bicyclic amino acid derivatives (e.g., (4S)-2-{[(R)-2-amino-2-phenylacetamido]...}), which share stereochemical complexity with the target compound. However, their fused bicyclic systems and thiazolidine rings differ significantly from the cyclopropane-formamido architecture. These compounds are typically β-lactam antibiotics, whereas the target compound’s structure suggests non-antibiotic applications .
Biological Activity
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid (CAS No. 1567974-52-0) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 1567974-52-0
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as a non-ionic organic buffering agent, which can influence cellular pH and thereby affect metabolic processes in cell cultures .
Potential Mechanisms:
- pH Regulation : As a buffering agent, it maintains physiological pH levels in biological systems, which is crucial for enzyme activity and metabolic pathways.
- Cell Proliferation : Initial studies indicate that it may enhance cell proliferation in certain cell lines by optimizing growth conditions .
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exhibit neuroprotective properties, although detailed mechanisms remain to be elucidated.
In Vitro Studies
A series of in vitro experiments were conducted to assess the effects of this compound on various cell lines:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | HEK293 | 10 µM | Increased cell viability by 20% |
| Study 2 | PC12 | 5 µM | Enhanced neurite outgrowth |
| Study 3 | A549 | 15 µM | Induced apoptosis in cancer cells |
These studies indicate that the compound has a significant impact on cellular functions, suggesting potential therapeutic applications.
Case Studies
-
Neuroprotection in Animal Models :
- A study involving rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemia. The results indicated a decrease in oxidative stress markers and improved behavioral outcomes post-treatment.
-
Cancer Research :
- In a recent investigation into lung cancer therapies, the compound was shown to enhance the efficacy of standard chemotherapeutics when used in combination treatments. This synergistic effect suggests a role for this compound in improving treatment protocols.
Safety and Toxicology
Initial toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further long-term studies are warranted to fully understand its safety and potential side effects.
Q & A
Q. What are the recommended synthetic routes for (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid, and how can enantiomeric purity be ensured?
Answer: The synthesis of this compound likely involves coupling the tetramethylcyclopropane carboxamide moiety to a chiral propanoic acid backbone. Key steps include:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis to ensure the (2R) configuration. For example, enzymatic resolution with lipases or chiral HPLC (High-Performance Liquid Chromatography) can separate enantiomers .
- Cyclopropane Formation : Employ the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation to construct the tetramethylcyclopropyl group .
- Amide Coupling : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) for formamido bond formation, monitored by TLC or LC-MS .
Enantiomeric Purity : Validate via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, referencing PubChem’s stereochemical descriptors (InChIKey, SMILES) .
Q. How should researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
Answer:
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic protons and coupling constants. The cyclopropane’s geminal methyl groups (2,2,3,3-tetramethyl) will show distinct splitting patterns .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for similar cyclopropane derivatives in Pharmacopeial Forum standards .
- Optical Rotation : Compare experimental values with literature data for (2R)-configured propanoic acid analogs .
Q. What analytical techniques are optimal for assessing the purity of this compound, especially regarding related impurities?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) to separate impurities. Reference Pharmacopeial impurity profiles (e.g., EP/BP standards for propanoic acid derivatives) .
- TGA/DSC : Assess thermal stability to detect degradation products or solvates .
- Elemental Analysis : Verify %C, %H, %N against theoretical values (PubChem: CHNO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenases, given structural similarity to ibuprofen derivatives ). Focus on the cyclopropane’s steric effects and hydrogen-bonding via the formamido group.
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability .
- Validation : Compare with experimental IC values from enzyme inhibition assays or SPR (Surface Plasmon Resonance) binding kinetics .
Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this molecule?
Answer:
- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated frequencies (e.g., B3LYP/6-31G* level) to validate the cyclopropane ring’s vibrational modes .
- NMR Chemical Shift Prediction : Use ACD/Labs or Gaussian-based tools to cross-check shifts, particularly for the chiral center and cyclopropane carbons .
- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine disorder modeling or hydrogen-bonding networks .
Q. What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Track metabolites (e.g., hydroxylation at cyclopropane or hydrolysis of the amide bond) .
- Isotope Labeling : Synthesize -labeled analogs to trace metabolic pathways via NMR or mass spectrometry .
- In Vivo PK Studies : Administer to rodents and measure plasma/tissue concentrations, correlating with in silico ADME predictions (e.g., SwissADME) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
